molecular formula C12H12N6O3 B4335280 3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE

3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE

Cat. No.: B4335280
M. Wt: 288.26 g/mol
InChI Key: XLMKNYNFWFQNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound featuring two oxadiazole rings and a methoxybenzylamino group

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE apart from similar compounds is its dual oxadiazole rings, which confer unique electronic and steric properties.

Properties

IUPAC Name

4-(5-amino-1,2,4-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-19-8-4-2-7(3-5-8)6-14-10-9(16-21-18-10)11-15-12(13)20-17-11/h2-5H,6H2,1H3,(H,14,18)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMKNYNFWFQNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NON=C2C3=NOC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE
Reactant of Route 2
Reactant of Route 2
3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE
Reactant of Route 3
3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE
Reactant of Route 4
Reactant of Route 4
3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE
Reactant of Route 5
Reactant of Route 5
3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE
Reactant of Route 6
Reactant of Route 6
3-(4-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-AMINE

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